Cas no 1016260-22-2 (1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)-)
![1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)- structure](https://es.kuujia.com/scimg/cas/1016260-22-2x500.png)
1016260-22-2 structure
Nombre del producto:1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)-
1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)- Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)-
- (2Z,6Z)-6-[(3aS,6S,7S,9bS)-6-(2-Carboxyethyl)-7-isopropenyl-3a,6, 9b-trimethyl-1,2,3a,4,6,7,8,9,9a,9b-decahydro-3H-cyclopenta[a]nap hthalen-3-ylidene]-2-methyl-2-heptenoic acid
- 1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,...
- 1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trime
- Kadsuracoccinic acid A
- 2',3'-dideoxy-[5']cytidylic acid
- 3,4-seco-lanosta-4(28),9(11),17(20),17(Z),24(Z)-tetraene-3,26-dioic acid
- 5'-CMP
- 5'-CYTIDINE MONOPHOSPHATE
- 5'-CYTIDYLIC ACID
- 5'-CYTIDYLIC ACID MONOHYDRATE
- C-5-P
- CMP MONOHYDRATE
- K-2',3'-dideoxy-cytidine monophosphate
- [ "" ]
- (Z,6Z)-6-[(3aS,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene]-2-methylhept-2-enoic acid
- CS-0062920
- 1016260-22-2
- CHEMBL515069
- HY-113818
- AKOS040761934
- (+)-Kadsuracoccinic acid A
- DA-64690
- KADSURACOCCINate a
- (Z,6Z)-6-((3aS,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta(a)naphthalen-3-ylidene)-2-methylhept-2-enoic acid
-
- Renchi: InChI=1S/C30H44O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,22,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10+,23-20-
- Clave inchi: QOIBKZDJHBYYMX-JAIMPRJSSA-N
- Sonrisas: OC(CCC1(C2=CCC3(C)/C(=C(/C)\CC/C=C(\C)/C(O)=O)/CCC3(C)C2CCC1C(C)=C)C)=O
Atributos calculados
- Calidad precisa: 468.32400
- Masa isotópica única: 468.324
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 34
- Cuenta de enlace giratorio: 8
- Complejidad: 966
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 2
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 7.3
- Superficie del Polo topológico: 74.6A^2
Propiedades experimentales
- Color / forma: Cryst.
- Denso: 1.1±0.1 g/cm3
- Punto de ebullición: 622.6±55.0 °C at 760 mmHg
- Punto de inflamación: 344.3±28.0 °C
- PSA: 74.60000
- Logp: 7.72390
- Presión de vapor: 0.0±3.9 mmHg at 25°C
1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)- Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4364-1mg |
Kadsuracoccinic acid A |
1016260-22-2 | 1mg |
¥ 1520 | 2024-07-20 | ||
TargetMol Chemicals | TN4364-1 mg |
Kadsuracoccinic acid A |
1016260-22-2 | 98% | 1mg |
¥ 1,520 | 2023-07-11 | |
A2B Chem LLC | AE17518-5mg |
Kadsuracoccinic acid A |
1016260-22-2 | 98% by HPLC | 5mg |
$775.00 | 2024-04-20 | |
A2B Chem LLC | AE17518-500mg |
Kadsuracoccinic acid A |
1016260-22-2 | 98% by HPLC | 500mg |
$25177.00 | 2024-04-20 | |
TargetMol Chemicals | TN4364-1 mL * 10 mM (in DMSO) |
Kadsuracoccinic acid A |
1016260-22-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3610 | 2023-09-15 | |
A2B Chem LLC | AE17518-10mg |
Kadsuracoccinic acid A |
1016260-22-2 | 98% by HPLC | 10mg |
$1286.00 | 2024-04-20 | |
A2B Chem LLC | AE17518-25mg |
Kadsuracoccinic acid A |
1016260-22-2 | 98% by HPLC | 25mg |
$2678.00 | 2024-04-20 | |
TargetMol Chemicals | TN4364-1 ml * 10 mm |
Kadsuracoccinic acid A |
1016260-22-2 | 1 ml * 10 mm |
¥ 3610 | 2024-07-20 | ||
A2B Chem LLC | AE17518-50mg |
Kadsuracoccinic acid A |
1016260-22-2 | 98% by HPLC | 50mg |
$4537.00 | 2024-04-20 | |
A2B Chem LLC | AE17518-100mg |
Kadsuracoccinic acid A |
1016260-22-2 | 98% by HPLC | 100mg |
$7823.00 | 2024-04-20 |
1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)- Literatura relevante
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
1016260-22-2 (1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)-) Productos relacionados
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